

An In-depth Technical Guide to Asafan: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Asafan*

Cat. No.: *B1665183*

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Abstract

Asafan, a dipeptide derivative of a nitrogen mustard, presents a compelling case for investigation as a potential antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. **Asafan**, chemically identified as ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate, belongs to the class of alkylating agents, which are a cornerstone of many chemotherapy regimens. This document consolidates available data on its synthesis, analytical determination, and mechanism of action, offering a foundational resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Identification

Asafan is a complex molecule incorporating a phenylalanine mustard moiety linked to an ethyl L-phenylalaninate through a peptide bond. This structure is designed to leverage amino acid transporters for cellular uptake, potentially targeting rapidly proliferating cancer cells that have a high demand for amino acids.

Identifier	Value
IUPAC Name	ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate
Synonyms	Asaphan
CAS Number	10065-57-3
Molecular Formula	C ₂₆ H ₃₃ Cl ₂ N ₃ O ₄
SMILES	CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C
InChI Key	SPTPIOQJNAVKCR-ZEQRLZLVSA-N

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior and formulation development. The available data for **Asaphan** are summarized below. It is important to note that some of these values are predicted and await experimental verification.

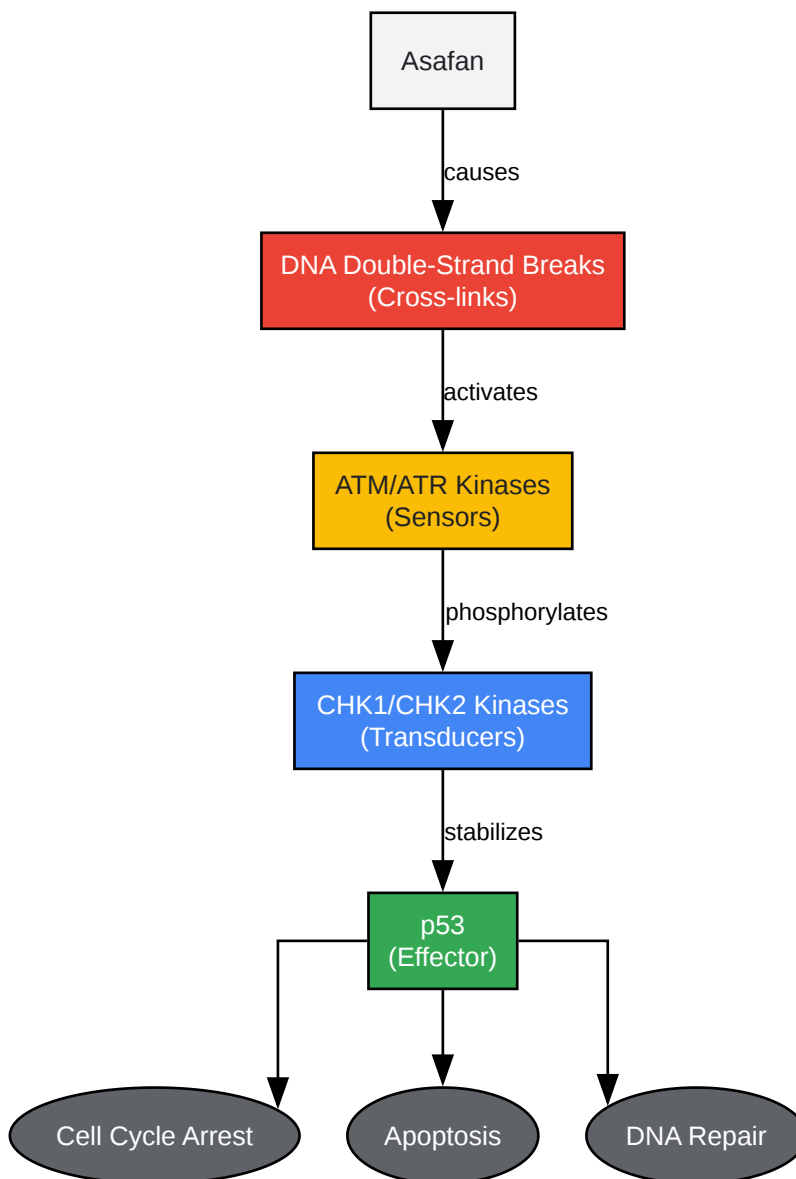
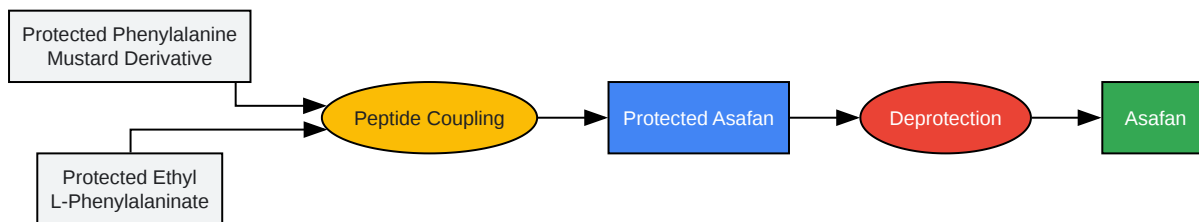
Property	Value	Source
Molecular Weight	522.46 g/mol	--INVALID-LINK--
Melting Point	170-172 °C	--INVALID-LINK--
Boiling Point (Predicted)	753.0 ± 60.0 °C	--INVALID-LINK--
Density (Predicted)	1.229 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	13.37 ± 0.46	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--

Biological Activity and Mechanism of Action

As a nitrogen mustard derivative, **Asafan**'s primary mechanism of action is understood to be through its function as a DNA alkylating agent. This class of compounds is known to induce cytotoxicity, making them effective anticancer agents.

DNA Alkylation

The bis(2-chloroethyl)amino group is the pharmacophore responsible for **Asafan**'s alkylating activity. This group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on DNA, primarily the N7 position of guanine bases. As **Asafan** possesses two such chloroethyl groups, it can form both mono-adducts and, more critically, inter- and intra-strand cross-links in the DNA double helix. These cross-links are highly cytotoxic as they interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Asafan: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665183#asafan-chemical-structure-and-properties>]

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